Cas no 1824465-17-9 (4-(1-Cyanocyclopentyl)benzoic acid)

4-(1-Cyanocyclopentyl)benzoic acid is a versatile intermediate in organic synthesis, particularly valued for its functionalized cyclopentyl and benzoic acid moieties. The presence of both a nitrile group and a carboxylic acid enhances its utility in constructing complex molecular frameworks, making it suitable for pharmaceutical and agrochemical applications. Its rigid cyclopentyl ring contributes to stereochemical control in synthesis, while the reactive cyanide and carboxyl groups allow for further derivatization. This compound is often employed in the development of bioactive molecules, where precise structural modifications are required. High purity and consistent quality ensure reliable performance in research and industrial processes.
4-(1-Cyanocyclopentyl)benzoic acid structure
1824465-17-9 structure
Product Name:4-(1-Cyanocyclopentyl)benzoic acid
CAS No:1824465-17-9
MF:C13H13NO2
MW:215.247823476791
MDL:MFCD24497565
CID:5291048
PubChem ID:19885017
Update Time:2026-03-10

4-(1-Cyanocyclopentyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(1-Cyanocyclopentyl)benzoic acid
    • CS-0094186
    • HYBJWAMYZSJXLL-UHFFFAOYSA-N
    • SCHEMBL7296203
    • 4-(1-cyanocyclopentyl)-benzoic acid
    • 1824465-17-9
    • F82401
    • MDL: MFCD24497565
    • Inchi: 1S/C13H13NO2/c14-9-13(7-1-2-8-13)11-5-3-10(4-6-11)12(15)16/h3-6H,1-2,7-8H2,(H,15,16)
    • InChI Key: HYBJWAMYZSJXLL-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=C(C2(C#N)CCCC2)C=C1

Computed Properties

  • Exact Mass: 215.094628657g/mol
  • Monoisotopic Mass: 215.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 61.1Ų

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4-(1-Cyanocyclopentyl)benzoic acid Suppliers

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(CAS:1824465-17-9)4-(1-Cyanocyclopentyl)benzoic acid
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Quantity:100mg/250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:40
Price ($):200.0/335.0/670.0/1653.0
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Additional information on 4-(1-Cyanocyclopentyl)benzoic acid

Professional Introduction to 4-(1-Cyanocyclopentyl)benzoic Acid (CAS No. 1824465-17-9)

4-(1-Cyanocyclopentyl)benzoic acid, identified by the chemical abstracts service number 1824465-17-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural motif—a benzoic acid core substituted with a 1-cyanocyclopentyl side chain. The presence of both the benzoic acid moiety and the cyano group introduces a rich array of potential pharmacophoric features, making it a promising candidate for further exploration in drug discovery and development.

The 1-cyanocyclopentyl group is particularly noteworthy due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic effects. These interactions are critical for modulating the binding affinity and selectivity of small molecules to their intended receptors or enzymes. In recent years, there has been a growing interest in cyclopentyl-containing compounds, as they often exhibit favorable pharmacokinetic properties, such as improved solubility and reduced metabolic clearance. The incorporation of a cyano group further enhances the compound's potential by introducing additional electronic and steric features that can fine-tune its biological activity.

One of the most compelling aspects of 4-(1-cyanocyclopentyl)benzoic acid is its versatility in serving as a building block for more complex molecular architectures. Researchers have leveraged this compound to synthesize novel derivatives with tailored biological properties. For instance, modifications at the benzoic acid core or the cyclopentyl ring have been explored to enhance binding to specific targets. The cyano group, in particular, has been shown to be amenable to further functionalization, allowing for the introduction of additional pharmacophoric elements that could improve drug-like characteristics.

Recent studies have highlighted the potential of 4-(1-cyanocyclopentyl)benzoic acid in addressing various therapeutic challenges. In particular, its structural features have been investigated for their ability to interact with enzymes involved in inflammatory pathways. Benzoic acid derivatives are well-known for their anti-inflammatory properties, and the addition of a 1-cyanocyclopentyl substituent may enhance this effect by improving receptor binding affinity. Additionally, preliminary in vitro assays have suggested that this compound may exhibit inhibitory activity against certain proteases, which are implicated in various diseases, including cancer and neurodegenerative disorders.

The cyano group in 4-(1-cyanocyclopentyl)benzoic acid also opens up possibilities for further chemical transformations that could lead to the development of prodrugs or bioconjugates. Prodrugs are designed to improve drug delivery by being converted into their active form within the body, while bioconjugates involve linking the compound to other molecules (e.g., antibodies or nucleic acids) to enhance targeting specificity. These strategies are increasingly important in modern medicine, particularly for therapies that require precise delivery to disease sites.

In terms of synthetic accessibility, 4-(1-cyanocyclopentyl)benzoic acid (CAS No. 1824465-17-9) can be synthesized through multi-step organic reactions involving cyclopentanone derivatives and cyanation protocols. The synthesis typically involves protecting group strategies to ensure regioselective functionalization of the cyclopentyl ring before introducing the benzoic acid moiety. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield, facilitating its use in both academic research and industrial applications.

The compound's potential extends beyond traditional small-molecule drug discovery. Its structural framework has been explored as a scaffold for developing chiral auxiliaries or catalysts in asymmetric synthesis. The cyclopentyl ring provides a rigid yet flexible platform that can influence reaction outcomes through steric and electronic effects. This has led to interest in using 4-(1-cyanocyclopentyl)benzoic acid as a precursor for creating enantiomerically pure compounds, which are often required for therapeutic applications where stereochemistry plays a critical role.

From a computational chemistry perspective, virtual screening methods have been employed to identify potential binding interactions between 4-(1-cyanocyclopentyl)benzoic acid and biological targets. These studies leverage high-throughput docking algorithms and molecular dynamics simulations to predict how the compound might interact with proteins or nucleic acids involved in disease pathways. Such computational approaches have accelerated the discovery process by allowing researchers to prioritize candidates for experimental validation based on predicted binding affinities and target specificity.

The growing body of research on 4-(1-cyanocyclopentyl)benzoic acid underscores its significance as a versatile intermediate in medicinal chemistry. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapeutic strategies. Whether used as a standalone entity or as part of a larger molecular framework, its unique structural features offer numerous opportunities for scientific exploration and clinical translation.

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Amadis Chemical Company Limited
(CAS:1824465-17-9)4-(1-Cyanocyclopentyl)benzoic acid
A976787
Purity:99%/99%/99%/99%
Quantity:100mg/250mg/1g/5g
Price ($):200.0/335.0/670.0/1653.0
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